![molecular formula C13H11N3OS B1373854 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline CAS No. 1274049-48-7](/img/structure/B1373854.png)

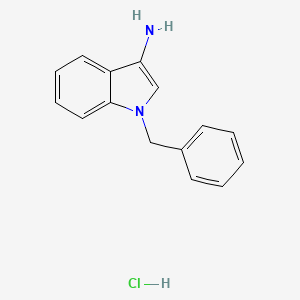

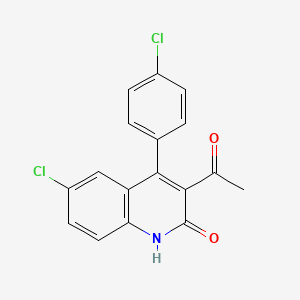

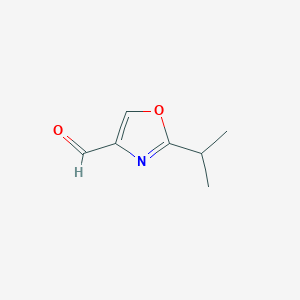

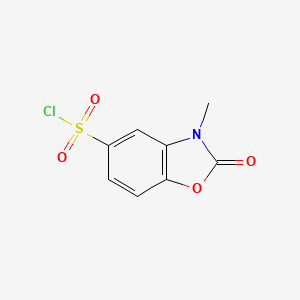

2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline

Overview

Description

“2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . This compound also features an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The aniline group (-NH2) attached to the molecule suggests that it may have properties similar to those of other aniline derivatives .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the thiophene and oxadiazole rings, as well as the aniline group, suggests that this compound could participate in a variety of chemical reactions .Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific structure of “2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline” could potentially be tailored for use in these applications, enhancing the performance of electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene compounds serve as corrosion inhibitors . They protect metals from corroding, which is essential in maintaining the integrity of structures and machinery. The mentioned compound could be investigated for its efficacy in corrosion prevention, contributing to longer-lasting materials.

Pharmacological Properties

Thiophene derivatives exhibit a variety of pharmacological properties , including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . “2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline” may be explored for new drug development, leveraging its thiophene core for therapeutic benefits.

Material Science

These compounds are also used in material science for their unique properties . They can contribute to the creation of new materials with specific desired characteristics, such as flexibility, durability, or conductivity. The subject compound could be a key ingredient in developing advanced materials for various applications.

Organic Synthesis Intermediates

Thiophene derivatives act as intermediates in organic synthesis . They are building blocks for creating more complex molecules. “2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline” could be used to synthesize novel compounds with potential applications in different fields of chemistry.

Coordination Chemistry

Lastly, in coordination chemistry , thiophene compounds are used to create complexes with metals . These complexes can have catalytic, electronic, or optical properties that are useful in various chemical processes and technologies. The compound may form complexes with unique properties, useful for research and industrial applications.

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level .

properties

IUPAC Name |

2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c14-11-4-2-1-3-9(11)7-12-15-13(16-17-12)10-5-6-18-8-10/h1-6,8H,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZDAQWOOUUWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CSC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)

![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)

amine](/img/structure/B1373773.png)

![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)